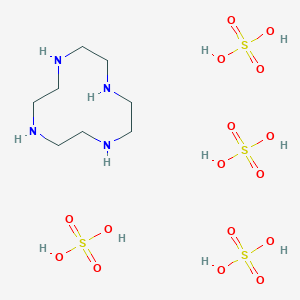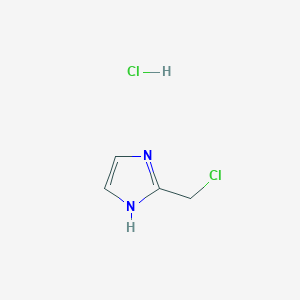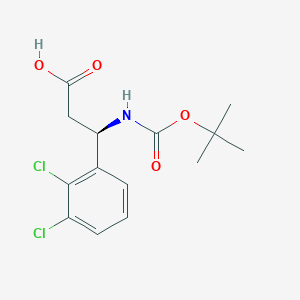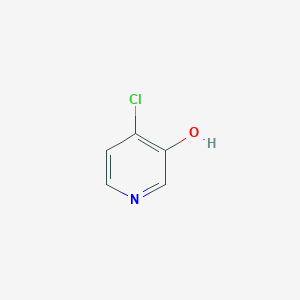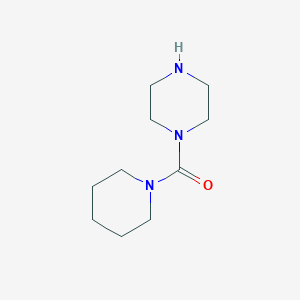
哌嗪-1-基-哌啶-1-基-甲酮
描述
“Piperazin-1-yl-piperidin-1-yl-methanone” is an organic compound. It is a derivative of piperazine, a heterocyclic amine . The compound has a molecular weight of 211.30 .
Synthesis Analysis
The synthesis of similar compounds involves multi-step procedures . For instance, the synthesis of “4-methyl-piperazin-1-yl-piperidin-4-yl-methanone” involves reactions with various reagents and conditions .Molecular Structure Analysis
The molecular structure of “Piperazin-1-yl-piperidin-1-yl-methanone” can be represented by the SMILES stringCN1CCN(CC1)C(=O)C2CCNCC2 . This indicates that the compound contains a piperazine ring and a piperidine ring, both linked by a methanone group .
科学研究应用
抗癌和抗结核研究
哌嗪-1-基-哌啶-1-基-甲酮衍生物已被研究其在治疗癌症和结核病方面的潜力。马利卡尔朱纳、帕德马沙利和桑迪普 (2014) 的研究重点是合成这些衍生物并测试它们对人乳腺癌细胞系的体外抗癌活性和抗结核活性。一些化合物显示出显着的抗结核和抗癌活性,特别是化合物 3c,它表现出这两种特性 (马利卡尔朱纳、帕德马沙利和桑迪普,2014)。
镇痛作用和 TRPV4 拮抗作用
Tsuno 及其同事 (2017) 发现哌嗪-1-基-哌啶-1-基-甲酮的新衍生物作为选择性瞬时受体电位香草素 4 (TRPV4) 通道拮抗剂。这些化合物在痛觉过敏模型中表现出镇痛作用,表明在疼痛管理中具有潜在应用 (Tsuno 等,2017)。
未来方向
作用机制
Target of Action
The primary target of Piperazin-1-yl-piperidin-1-yl-methanone is the enzyme Monoacylglycerol lipase (MAGL) . MAGL is an attractive therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Mode of Action
Piperazin-1-yl-piperidin-1-yl-methanone interacts with MAGL, inhibiting its function . This is a crucial aspect of its mode of action, as it helps avoid the side effects associated with prolonged MAGL inactivation .
Biochemical Pathways
The inhibition of MAGL by Piperazin-1-yl-piperidin-1-yl-methanone affects the endocannabinoid system (ECS) . The ECS is constituted by the cannabinoid receptors type 1 and type 2 (CB1, CB2), a series of signaling molecules called endocannabinoids (eCBs), and biosynthetic and degrading enzymes involved in the production and transformation of the eCBs . The inhibition of eCBs degradation can be considered as a promising pharmacological strategy to activate the ECS, limiting the side effects associated with direct receptor agonists .
Pharmacokinetics
The compound has shown promising antiproliferative activity on breast and ovarian cancer cell lines , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of Piperazin-1-yl-piperidin-1-yl-methanone’s action include efficient reversible MAGL inhibition and promising antiproliferative activity on breast and ovarian cancer cell lines . This suggests that the compound could potentially be used in the treatment of certain types of cancer.
生化分析
Biochemical Properties
Piperazin-1-yl-piperidin-1-yl-methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
Piperazin-1-yl-piperidin-1-yl-methanone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of specific genes, either upregulating or downregulating their transcription. These changes can have significant impacts on cellular functions, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of piperazin-1-yl-piperidin-1-yl-methanone involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors or enzymes, influencing their activity . For instance, it may act as an enzyme inhibitor by binding to the enzyme’s active site and preventing substrate binding. Alternatively, it could activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, piperazin-1-yl-piperidin-1-yl-methanone can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperazin-1-yl-piperidin-1-yl-methanone can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that piperazin-1-yl-piperidin-1-yl-methanone can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of piperazin-1-yl-piperidin-1-yl-methanone can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways At higher doses, it can have toxic or adverse effects, potentially leading to cellular damage or dysfunction Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels
Metabolic Pathways
Piperazin-1-yl-piperidin-1-yl-methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, either enhancing or inhibiting their function. Additionally, it may affect the levels of specific metabolites, leading to changes in cellular metabolism. Understanding the metabolic pathways involving piperazin-1-yl-piperidin-1-yl-methanone is essential for elucidating its role in cellular processes and potential therapeutic applications.
Transport and Distribution
The transport and distribution of piperazin-1-yl-piperidin-1-yl-methanone within cells and tissues are critical factors that determine its biological activity . This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of piperazin-1-yl-piperidin-1-yl-methanone is essential for optimizing its therapeutic potential.
Subcellular Localization
Piperazin-1-yl-piperidin-1-yl-methanone exhibits specific subcellular localization patterns that can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and metabolic processes. Understanding the subcellular localization of piperazin-1-yl-piperidin-1-yl-methanone is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
piperazin-1-yl(piperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c14-10(12-6-2-1-3-7-12)13-8-4-11-5-9-13/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEVTVIFIFPALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360257 | |
| Record name | Piperazin-1-yl-piperidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41340-88-9 | |
| Record name | Piperazin-1-yl-piperidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-PIPERIDINYLCARBONYL)PIPERAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



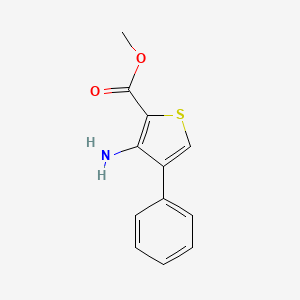
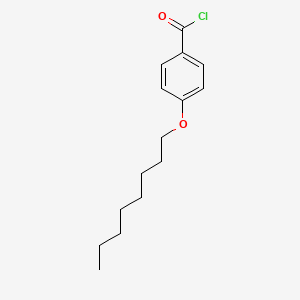
![Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1585977.png)
